Reliability Assessment & Statistical Comparison

S m O | e C u | e Specifications & Pricing

Comprehensive Comparative Analysis: SAR-
20347 vs. Deucravacitinib as TYK2 Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: SAR-20347
Cat. No.: S542453

Introduction to TYK2 Inhibition Approaches

Tyrosine kinase 2 (TYK2) is a member of the Janus kinase (JAK) family of intracellular signaling proteins
that mediate cytokine signaling through the JAK-STAT pathway. Unlike other JAK family members (JAK1,
JAK2, JAK3), TYK2 specifically transduces signals for key proinflammatory cytokines including IL-12,
IL-23, and type I interferons, which play pivotal roles in immune-mediated inflammatory diseases such as
psoriasis, psoriatic arthritis, and other autoimmune conditions [1] [2]. The strategic importance of TYK2
inhibition lies in its ability to modulate specific immune pathways without broadly suppressing JAK-
dependent physiological functions, potentially offering a superior therapeutic window compared to pan-JAK

inhibitors [3].

Two distinct pharmacological approaches have emerged for TYK2 inhibition: orthoesteric inhibition
represented by SAR-20347, which targets the conserved catalytic (JH1) domain competing with ATP
binding, and allesteric inhibition represented by deucravacitinib, which uniquely binds to the regulatory
(JH2) pseudokinase domain, inducing a conformational change that stabilizes TYK2 in an inactive state [1]
[2] [3]. This fundamental difference in mechanism of action translates to significant variations in selectivity
profiles, potential safety implications, and ultimately, clinical utility. The following comprehensive analysis
compares these two TYK?2 inhibitors across pharmacological, biochemical, and clinical dimensions to inform

researchers and drug development professionals about their respective characteristics and applications.
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Basic Properties and Development Status

Table 1: Fundamental Characteristics of SAR-20347 and Deucravacitinib

Property SAR-20347 Deucravacitinib
Molecular C21H18CIFN4Oa4 C20H22Ns0s3
Formula
Molecular 444.84 g/mol 425.47 g/mol
Weight
CAS Number 1450881-55-6 1640881-50-6
Mechanism of Orthosteric inhibitor (ATP-  Allosteric inhibitor (regulatory domain binding)
Action competitive)
Primary Targets TYK2 > JAK1 > JAK2 > Highly selective TYK2
JAKS3
Development Preclinical research tool FDA-approved (Sept 2022) for moderate-to-severe
Status plaque psoriasis
Clinical Experimental only Approved: Plaque psoriasis; Trials: Psoriatic arthritis,
Applications SLE, inflammatory bowel diseases

SAR-20347 exists as a light yellow to yellow solid powder with predicted density of 1.4+0.1 g/cm3 and is
characterized as a novel small molecule inhibitor with specificity primarily for TYK2 and JAK1 over other
JAK family members [4] [5] [6]. Its current application is restricted to research purposes only, with no
clinical approvals for therapeutic use. The compound is commercially available through chemical suppliers
specializing in research compounds, with typical pricing ranging from approximately $30-40 per milligram,

reflecting its status as a preclinical tool compound [4].

In contrast, deucravacitinib (marketed as Sotyktu) represents a first-in-class therapeutic agent that has
successfully progressed through clinical development and regulatory approval processes [1] [7]. Its approval

by the FDA in September 2022 for moderate-to-severe plaque psoriasis marked a significant milestone as the
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first TYK2 inhibitor approved for clinical use [1]. The compound continues to be evaluated in extensive
clinical trials across multiple immune-mediated inflammatory conditions, demonstrating the pharmaceutical

industry's confidence in its therapeutic potential and safety profile [2] [7].

Inhibitory Profiles and Selectivity

Table 2: Inhibitory Activity and Selectivity Profiles

Parameter SAR-20347 Deucravacitinib

TYK2 ICso 0.6 nM 0.2-1.0 nM (varies by assay)

JAK1 ICso 23 nM >10,000 nM (>10,000-fold
selectivity)

JAK2 ICso 26 nM >10,000 nM (>10,000-fold
selectivity)

JAKS3 ICso 41 nM >10,000 nM (>10,000-fold
selectivity)

Selectivity Ratio TYK2>JAK1>JAK2>JAKS3 (moderate Highly selective for TYK2 over

selectivity) JAK1/2/3

Cellular TYK2 IL-12-mediated STAT4 phosphorylation (ICso IL-23/IL-12 signaling inhibition

Inhibition =126 nM) (ICso0 ~ 1-5 nM)

Key Off-target JAK1-mediated immune effects, JAK2 Minimal off-target kinase activity

Risks hematopoietic effects

The inhibitory profiles reveal fundamentally different selectivity characteristics between these compounds.
SAR-20347 demonstrates a potent but multi-targeted inhibition pattern, with strong activity against TYK2
(ICso = 0.6 nM) but significant cross-reactivity with JAK1 (ICso = 23 nM), JAK2 (ICso = 26 nM), and JAK3
(ICso = 41 nM) [4] [5]. This pattern classifies SAR-20347 as a TYK2-preferential multi-JAK inhibitor
rather than a truly selective TYK2 agent, which may have implications for its pharmacological effects and

potential adverse event profiles.
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Deucravacitinib exhibits exceptional functional selectivity for TYK2 over other JAK family members, with
100-to-2000-fold selectivity ratios in cellular assays [3] [7]. This remarkable specificity stems from its
unique mechanism of allesteric inhibition through binding to the JH2 pseudokinase domain, which is
structurally distinct from the highly conserved JH1 ATP-binding domain targeted by conventional kinase
inhibitors [2] [3]. At therapeutic exposures, deucravacitinib achieves selective TYK2 inhibition without
clinically meaningful inhibition of JAK1, JAK2, or JAK3, as demonstrated in whole blood assays comparing

clinically achieved drug concentrations with inhibitory thresholds for each kinase [3].
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Figure 1: Comparative selectivity profiles of SAR-20347 and deucravacitinib. SAR-20347 shows a TYK2-
preferential multi-JAK inhibition pattern, while deucravacitinib demonstrates exceptional specificity for

TYK?2 over other JAK family members.
Experimental Protocols and Methodologies

Kinase Inhibition Assays

The determination of ICso values for kinase inhibition typically follows standardized biochemical kinase
assays using purified kinase domains. For SAR-20347, kinases are prepared in Base Reaction Buffer (20
mM Hepes pH 7.5, 10 mM MgClz2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/mL BSA, 0.1 mM NazVOa, 2 mM
DTT, 1% DMSO) with substrate added along with 1.5 mM CaClz, 16 pg/mL Calmodulin, and 2 mM MnCl2
[4]. Varying concentrations of SAR-20347 in DMSO are added to the kinase reaction along with 10 pM 33P-

ATP (activity 0.01 pCi/pL final) for ICso determination via radioactive phosphorylation measurements [4].
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For deucravacitinib, similar biochemical assays are employed but with emphasis on demonstrating
mechanistic differentiation between JH1 catalytic domain binding and JH2 regulatory domain binding. The
unique allosteric mechanism is confirmed through binding assays and crystallographic studies showing
deformation of the TYK2 regulatory domain rather than competition at the ATP-binding site [2] [3]. These
structural studies reveal how deucravacitinib stabilizes the JH2-JH1 domain interaction, maintaining TYK2

in an inactive conformation that cannot be activated by cytokine-receptor engagement [2].

Cellular Activity Assessment

Cellular inhibition of TYK2-dependent signaling is typically measured using phospho-STAT detection
assays in relevant cell lines. For SAR-20347, NK-92 cells (for IL-12/STAT4 signaling) or Jurkat cells (for
IFN-a signaling) are plated in 96-well v-bottom plates in starvation medium, incubated with compound
(0.5% DMSO) for 20 minutes at 37°C, 5% COz, and stimulated with individual cytokines [4] [6]. P-STAT
levels are then measured in duplicate using MSD plates or similar immunoassay platforms following

manufacturers' instructions [4].

For deucravacitinib, cellular activity is often assessed in primary human immune cells or specialized cell
lines expressing relevant cytokine receptors. The functional selectivity is demonstrated through side-by-side
comparisons of pathway inhibition, showing potent suppression of IL-12 and IL-23 signaling (TYK2-
dependent) without significant inhibition of JAKI1-dependent (IL-6, IL-7) or JAK2-dependent
(erythropoietin) cytokine signaling [3]. These assays typically employ flow cytometric analysis of STAT
phosphorylation or reporter gene assays in engineered cell lines to quantify pathway inhibition across

multiple cytokine systems [3].
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Figure 2: TYKZ2 signaling pathway and inhibition mechanisms. Both inhibitors disrupt TYK2-mediated
signaling but through fundamentally different molecular mechanisms - SAR-20347 via competitive ATP
binding in the catalytic JH1 domain, and deucravacitinib via allosteric stabilization of the regulatory JH2

domain.

In Vivo Evidence and Clinical Translation

Preclinical Efficacy Models

In animal models of psoriasis, SAR-20347 has demonstrated significant disease-modifying effects. In a
murine imiquimod-induced psoriasis model, administration of SAR-20347 (50 mg/kg by oral gavage) led to
a striking decrease in disease pathology, including reduced activation of keratinocytes and
proinflammatory cytokine levels compared with both TYK2 mutant mice and wild-type controls [4] [6].
Treatment with SAR-20347 (60 mg/kg) inhibited IL-12-induced IFN-y production in serum by 91%
compared to vehicle-treated animals, demonstrating potent TYK2 signaling blockade in vivo [4] [5]. These
findings collectively indicate that dual inhibition of JAK1- and TYK2-mediated cytokine signaling may be

more effective than TYK2 inhibition alone in reducing psoriasis pathogenesis in preclinical models [6].
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Deucravacitinib has shown compelling activity across multiple autoimmune disease models. In phase 3
clinical trials for moderate-to-severe plaque psoriasis (POETYK PSO-1 and PSO-2), deucravacitinib
demonstrated significant efficacy, with almost 70% of patients achieving PASI75 response by week 24,
significantly superior to placebo and apremilast [1] [8]. A network meta-analysis of 20 randomized clinical
trials containing 7,564 patients with moderate-to-severe psoriasis found that deucravacitinib at all dose levels
(except for 3 mg every other day) ranked among the best treatments for achieving Physician's Global
Assessment of "clear" or "almost clear" (PGA 0/1) and PASI-75 at 12-16 weeks [8]. Analysis ranking
according to efficacy and safety showed deucravacitinib (3 mg QD and 3 mg BID) was the optimal treatment

balance among oral systemic therapies for psoriasis [8].

Safety and Tolerability Profiles

The safety profile of SAR-20347 is less characterized due to its status as a preclinical tool compound.
However, based on its pharmacological profile, potential safety concerns would be anticipated from its
JAK1 and JAK2 cross-reactivity. Inhibition of JAK1 could affect immune surveillance and lipid
metabolism, while JAK2 inhibition poses theoretical risks for hematopoietic suppression including anemia,
neutropenia, and thrombocytopenia [1]. These potential class effects highlight the therapeutic advantage of

more selective TYK?2 inhibition.

Deucravacitinib has demonstrated a favorable safety profile in clinical trials consistent with its high
selectivity for TYK2. In pooled analysis from phase 3 trials in psoriasis, the most common adverse events
were nasopharyngitis and upper respiratory tract infections, with no significant laboratory abnormalities
indicative of JAK1/2/3 inhibition observed [3] [8]. Importantly, deucravacitinib treatment was not associated
with the hematologic changes, lipid abnormalities, or liver enzyme elevations that have been observed
with broader JAK inhibitors, supporting its selective mechanism of action [3]. This clinical safety profile
aligns with genetic evidence showing that humans with naturally occurring TYK?2 loss-of-function variants

(P1104A) are protected from autoimmune diseases without increased risk of serious infections or cancer [2].

Mechanistic Implications and Therapeutic Applications

The mechanistic differences between these inhibitors translate to distinct therapeutic implications. SAR-

20347's broader JAK inhibition profile may provide enhanced efficacy in certain disease contexts where
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multiple cytokine pathways drive pathology, particularly conditions with both innate and adaptive immune
activation. However, this comes with a potential trade-off of broader immunosuppression and possible
class-related adverse effects. The dual TYK2/JAK1 inhibition may be particularly relevant for conditions
like psoriasis where multiple cytokine families (IL-23, IL-12, type I IFN, and others) contribute to disease

pathogenesis [6].

Deucravacitinib's highly selective TYK2 inhibition aligns with a targeted immunomodulatory approach
that preserves essential JAK-dependent physiological functions. This selectivity is particularly advantageous
for chronic administration in autoimmune conditions requiring long-term treatment, where preservation of
hematopoietic function (JAK2-dependent) and immune surveillance (JAK1- and JAK3-dependent) is
clinically important [3]. The genetic validation for TYK2 inhibition—where humans with partial TYK2
deficiency show reduced autoimmune disease risk without increased infection susceptibility—provides
strong support for this targeted approach [2]. Deucravacitinib's clinical success in psoriasis and its
investigation in multiple other autoimmune conditions (SLE, inflammatory bowel diseases, psoriatic

arthritis) demonstrates the therapeutic potential of this selective mechanism [1] [2] [7].

Conclusion and Research Applications

In summary, SAR-20347 and deucravacitinib represent distinct generations of TYK2 inhibitors with
fundamentally different mechanisms and selectivity profiles. SAR-20347 serves as a valuable research tool
for investigating the physiological roles of TYK2 and JAK1 in immune responses and disease models,
particularly when broader JAK inhibition is desired. Its well-characterized activity against multiple JAK
family members makes it useful for preclinical studies comparing selective versus broad JAK inhibition

strategies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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